Cas no 1806350-70-8 (1,2-Dibromo-3-fluoro-6-nitrobenzene)

1,2-Dibromo-3-fluoro-6-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1,2-Dibromo-3-fluoro-6-nitrobenzene
-
- インチ: 1S/C6H2Br2FNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H
- InChIKey: RCYIYTAUTPJWMP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1[N+](=O)[O-])F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 187
- トポロジー分子極性表面積: 45.8
1,2-Dibromo-3-fluoro-6-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016911-1g |
1,2-Dibromo-3-fluoro-6-nitrobenzene |
1806350-70-8 | 97% | 1g |
1,534.70 USD | 2021-06-25 | |
Alichem | A013016911-250mg |
1,2-Dibromo-3-fluoro-6-nitrobenzene |
1806350-70-8 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013016911-500mg |
1,2-Dibromo-3-fluoro-6-nitrobenzene |
1806350-70-8 | 97% | 500mg |
806.85 USD | 2021-06-25 |
1,2-Dibromo-3-fluoro-6-nitrobenzene 関連文献
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1,2-Dibromo-3-fluoro-6-nitrobenzeneに関する追加情報
Introduction to 1,2-Dibromo-3-fluoro-6-nitrobenzene (CAS No. 1806350-70-8)
1,2-Dibromo-3-fluoro-6-nitrobenzene, identified by the chemical identifier CAS No. 1806350-70-8, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple substituents on a benzene ring, which endows it with unique electronic and steric properties. The structural motif of 1,2-dibromo-3-fluoro-6-nitrobenzene consists of bromine atoms at the 1 and 2 positions, a fluorine atom at the 3 position, and a nitro group at the 6 position. Such a combination of substituents makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.
The significance of 1,2-dibromo-3-fluoro-6-nitrobenzene lies in its potential applications as a building block in medicinal chemistry. The presence of bromine and fluorine atoms introduces reactivity that can be exploited through various chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed coupling reactions. These reactions are fundamental in constructing biaryl systems, which are prevalent in many biologically active compounds. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce aryl groups adjacent to the brominated positions, leading to the formation of polycyclic structures that may exhibit enhanced pharmacological properties.
Recent advancements in synthetic methodologies have highlighted the utility of 1,2-dibromo-3-fluoro-6-nitrobenzene in constructing heterocyclic frameworks. Heterocycles are essential components in many drugs due to their ability to mimic natural products and interact with biological targets in specific ways. The nitro group in 1,2-dibromo-3-fluoro-6-nitrobenzene can be reduced to an amine, which can then be further functionalized to form amides or other nitrogen-containing heterocycles. This transformation has been explored in the synthesis of kinase inhibitors, where nitrogen heterocycles play a crucial role in modulating enzyme activity.
The electronic properties of 1,2-dibromo-3-fluoro-6-nitrobenzene also make it an attractive candidate for materials science applications. The combination of electron-withdrawing groups (such as the nitro group) and electron-donating groups (such as fluorine) creates a system with tunable redox potentials. This characteristic is particularly relevant in the design of organic semiconductors and light-emitting diodes (OLEDs). In these applications, the ability to fine-tune the electronic structure through substituent effects is critical for achieving desired optoelectronic properties.
In terms of pharmaceutical research, 1,2-dibromo-3-fluoro-6-nitrobenzene has been investigated as a precursor for antiviral and anticancer agents. The bromine atoms provide handles for further derivatization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups. Such modifications can enhance binding affinity to biological targets or improve metabolic stability. For example, recent studies have demonstrated that aryl halides like 1,2-dibromo-3-fluoro-6-nitrobenzene can be coupled with thiophene derivatives to produce novel compounds with potential antifungal activity.
The role of fluorine in medicinal chemistry cannot be overstated. The presence of fluorine atoms in drug molecules often leads to improved pharmacokinetic properties, such as increased bioavailability and reduced metabolic clearance. In 1,2-dibromo-3-fluoro-6-nitrobenzene, the fluorine atom at the 3-position contributes to these desirable characteristics while also participating in π-stacking interactions with biological targets. These interactions can enhance binding affinity and selectivity, making fluorinated compounds particularly valuable in drug design.
From a synthetic chemistry perspective, 1,2-dibromo-3-fluoro-6-nitrobenzene serves as an excellent scaffold for exploring new reaction pathways and methodologies. The compound's reactivity allows chemists to develop innovative synthetic strategies that may have broader applicability beyond pharmaceuticals. For instance, transition-metal-catalyzed reactions on this scaffold have led to novel functionalized benzenes that exhibit unique chemical behaviors. These findings contribute to the growing body of knowledge about how substituent patterns influence molecular reactivity and function.
The environmental impact of halogenated aromatic compounds like 1,2-dibromo-3-fluoro-6-nitrobenzene is also a topic of interest. While these compounds are valuable intermediates in synthetic chemistry, their environmental persistence must be carefully managed. Research is ongoing into developing greener synthetic routes that minimize waste and reduce hazardous byproducts. Catalytic methods that improve efficiency while lowering energy consumption are particularly important in this context.
In conclusion,1,2-Dibromo-3-fluoro-6-nitrobenzene (CAS No. 1806350-70-8) is a multifaceted compound with significant potential in pharmaceutical synthesis and materials science. Its unique structural features enable diverse chemical transformations that are crucial for developing new drugs and advanced materials. As research continues to uncover new applications for this compound,1,2-dibromo-3-fluoro-6-nitrobenzene will likely remain at the forefront of scientific inquiry.
1806350-70-8 (1,2-Dibromo-3-fluoro-6-nitrobenzene) 関連製品
- 888418-39-1(2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide)
- 921790-69-4(4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 2171485-99-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid)
- 763130-03-6(2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE)
- 1256346-38-9(Pyrazole-4-boronic Acid Hydrochloride)
- 1850039-82-5(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid)
- 522605-34-1([(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate)
- 1170132-58-7(N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine)
- 4734-98-9(Benzcdindole-2(1H)-thione)




